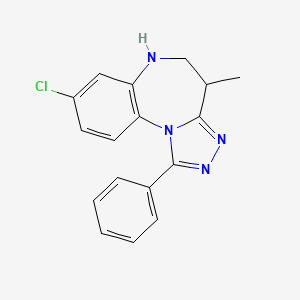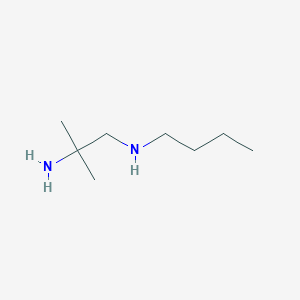![molecular formula C20H26ClNO6 B13937092 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid is a complex organic compound that features a piperidine ring, a benzodioxole moiety, and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzodioxole moiety. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) for Boc protection, and various chlorinating agents for introducing the chloro group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce the risk of contamination.
化学反応の分析
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as ethers or amines.
科学的研究の応用
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing the compound to interact with its target without undergoing premature reactions. The benzodioxole moiety may also play a role in binding to specific sites on the target molecule .
類似化合物との比較
Similar Compounds
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid: Similar in structure due to the presence of the Boc group and a piperidine ring.
tert-Butyl 4-[(E)-But-1-en-3-yl]piperidine-1-carboxylate: Another compound with a Boc-protected piperidine ring.
Uniqueness
2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid is unique due to the combination of its structural features, including the benzodioxole moiety and the chloro group, which may confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C20H26ClNO6 |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
7-chloro-2,4-dimethyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxylic acid |
InChI |
InChI=1S/C20H26ClNO6/c1-11-13(17(23)24)10-14(21)16-15(11)26-20(5,27-16)12-6-8-22(9-7-12)18(25)28-19(2,3)4/h10,12H,6-9H2,1-5H3,(H,23,24) |
InChIキー |
QJBQBCIWLWHCSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1C(=O)O)Cl)OC(O2)(C)C3CCN(CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


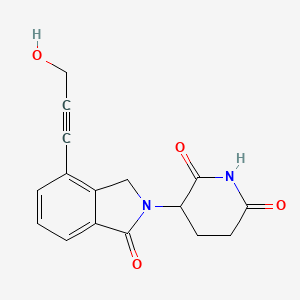

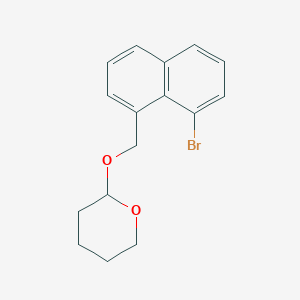
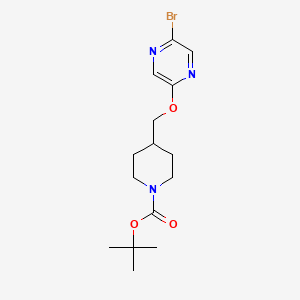
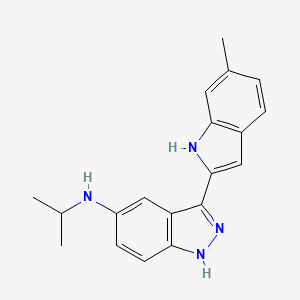
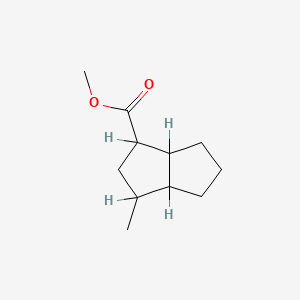
![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)
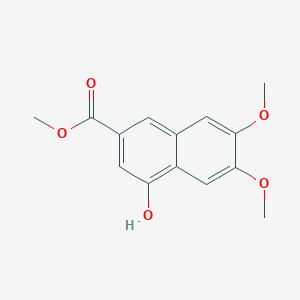
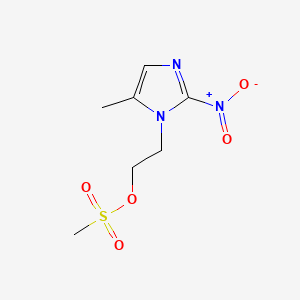
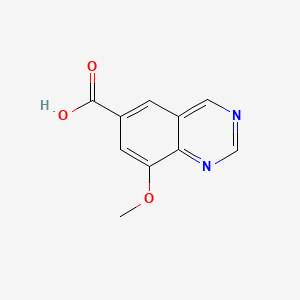
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
